donepezilhcl

Descripción

An indan and piperidine derivative that acts as a selective and reversible inhibitor of ACETYLCHOLINESTERASE. Donepezil is highly selective for the central nervous system and is used in the management of mild to moderate DEMENTIA in ALZHEIMER DISEASE.

See also: Donepezil (has active moiety); Donepezil hydrochloride; memantine hydrochloride (component of).

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAIAVWHZJNZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046698 | |

| Record name | Donepezil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120011-70-3, 142057-77-0 | |

| Record name | Donepezil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120011-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Donepezil hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120011703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Donepezil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=737535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Donepezil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/- )- 2- [(1- Benzyl- 4- piperidyl)methyl]- 5,6- dimethoxy- 1- indanone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DONEPEZIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2T2PJ89D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Molecular Interactions of Donepezil HCl with Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of Donepezil (B133215) hydrochloride (HCl) on its primary therapeutic target, acetylcholinesterase (AChE). Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, and a thorough understanding of its interaction with AChE is critical for the development of next-generation cholinesterase inhibitors. This document outlines the drug's binding kinetics, selectivity, structural interactions, and the experimental methodologies used to elucidate these characteristics.

Core Mechanism of Action: Reversible Cholinesterase Inhibition

Donepezil functions as a highly selective, reversible, and mixed competitive/non-competitive inhibitor of acetylcholinesterase. The primary role of AChE in the central nervous system is the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate (B1210297) in the synaptic cleft, which terminates the cholinergic signal. In Alzheimer's disease, a deficit in cholinergic neurotransmission contributes to cognitive decline. By inhibiting AChE, donepezil prevents the breakdown of ACh, thereby increasing its concentration and duration of action at cholinergic synapses. This enhancement of cholinergic transmission is believed to be the basis for its therapeutic effects on cognition and behavior.

The inhibition is reversible, allowing for a dynamic and dose-dependent modulation of enzyme activity. The mixed-type inhibition suggests a complex binding mechanism where donepezil can interact with both the free enzyme and the enzyme-substrate complex.

Caption: Donepezil's mechanism of action in the cholinergic synapse.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of a cholinesterase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for AChE over the related enzyme, butyrylcholinesterase (BChE). High selectivity for AChE is a desirable trait, as BChE inhibition is associated with a greater incidence of peripheral side effects.[1][2] Donepezil exhibits high potency and a strong preference for AChE.

Table 1: In Vitro Inhibitory Activity of Donepezil

| Enzyme Target | IC50 (nM) | Species/System | Notes | Reference |

| Acetylcholinesterase (AChE) | 6.7 | Human | Optimal assay conditions. | [3] |

| Acetylcholinesterase (AChE) | 8-11 | Human | [4] | |

| Acetylcholinesterase (AChE) | 41 | Human | Minimally diluted (1.2-fold) whole blood. | |

| Acetylcholinesterase (AChE) | 7.6 | Human | Highly diluted (120-fold) whole blood. | |

| Butyrylcholinesterase (BChE) | 5,600 | Human | [2] |

Note: IC50 values can vary between studies depending on the specific experimental conditions, such as enzyme source, substrate concentration, and assay methodology.

The selectivity index, calculated as the ratio of IC50 (BChE) / IC50 (AChE), is approximately 836 for donepezil, underscoring its high selectivity for its target enzyme.[2]

Structural Basis of Inhibition: The Dual Binding Site Hypothesis

X-ray crystallography studies of the human AChE enzyme in complex with donepezil (e.g., PDB ID: 4EY7, 7E3H) have been instrumental in revealing the molecular interactions that govern its inhibitory activity.[5][6][7][8] The active site of AChE is located at the bottom of a deep and narrow gorge, which is approximately 20 Å long. This gorge contains two key binding sites: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

Donepezil is a slender, elongated molecule that spans the distance between these two sites.[9]

-

Interaction with the Catalytic Anionic Site (CAS): The protonated piperidine (B6355638) ring of donepezil interacts with the CAS at the base of the gorge. This site is rich in aromatic residues, and the interaction is stabilized by cation-π and hydrophobic interactions with amino acids such as Trp86 and Tyr337. The CAS is also where the hydrolysis of acetylcholine occurs, involving a catalytic triad (B1167595) of Ser203, His447, and Glu334.

-

Interaction with the Peripheral Anionic Site (PAS): The indanone moiety of donepezil binds to the PAS, located near the entrance of the active site gorge. This interaction is primarily governed by π-π stacking with aromatic residues, notably Trp286.

This "dual binding site" mechanism is crucial to donepezil's high potency. By occupying both sites simultaneously, it effectively blocks the entry of the substrate (acetylcholine) into the active site and prevents its hydrolysis.

References

- 1. Structures of human acetylcholinesterase in complex with pharmacologically important ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analysis of donepezil binding to acetylcholinesterase using positron emission tomography and [5-(11)C-methoxy]donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

donepezil hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil (B133215) hydrochloride is a cornerstone in the symptomatic treatment of Alzheimer's disease, functioning as a highly selective and reversible inhibitor of acetylcholinesterase. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate understanding for researchers and drug development professionals.

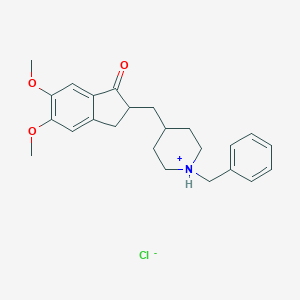

Chemical Structure and Identification

Donepezil hydrochloride is chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride. Its structure is characterized by a benzylpiperidine moiety linked to an indanone group.

Caption: Chemical structure of donepezil hydrochloride.

Physicochemical Properties

Donepezil hydrochloride is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C24H29NO3・HCl | |

| Molecular Weight | 415.96 g/mol | [1] |

| Melting Point | 220-222 °C | [2] |

| pKa (basic) | 9.08 | [3] |

| LogP | 4.7 | [3] |

| Solubility | Freely soluble in chloroform; soluble in water and glacial acetic acid; slightly soluble in ethanol (B145695) and acetonitrile (B52724); practically insoluble in ethyl acetate (B1210297) and n-hexane. | [1] |

Mechanism of Action

Cholinergic Pathway

The primary mechanism of action of donepezil is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[4][5] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5] This is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic neurons.[5] Donepezil exhibits high selectivity for AChE over butyrylcholinesterase (BuChE).[6]

Caption: Acetylcholinesterase inhibition by donepezil.

Non-Cholinergic Pathways

Emerging evidence suggests that donepezil may also exert its effects through non-cholinergic mechanisms. It has been shown to have neuroprotective effects by enhancing the phosphorylation of Akt and glycogen (B147801) synthase kinase-3β (GSK-3β).[6] This signaling cascade is crucial for cell survival and may contribute to the therapeutic benefits of donepezil beyond simple AChE inhibition.

Caption: Donepezil's influence on the Akt/GSK-3β pathway.

Experimental Protocols

Quantification of Donepezil Hydrochloride by RP-HPLC

This protocol outlines a common reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of donepezil hydrochloride in bulk or pharmaceutical dosage forms.

4.1.1. Materials and Reagents

-

Donepezil hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate (B84403) buffer (e.g., 0.01 M)

-

Phosphoric acid (for pH adjustment)

-

Methanol (HPLC grade)

4.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of phosphate buffer (pH adjusted to 2.7 with phosphoric acid), methanol, and acetonitrile (e.g., 50:30:20, v/v/v). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 268 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

4.1.3. Standard Solution Preparation

-

Accurately weigh a suitable amount of donepezil hydrochloride reference standard.

-

Dissolve in the mobile phase to obtain a stock solution of known concentration (e.g., 100 µg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.125 - 16 µg/mL).

4.1.4. Sample Preparation (from tablets)

-

Weigh and finely powder a number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of donepezil hydrochloride.

-

Transfer to a volumetric flask and add a portion of the mobile phase.

-

Sonicate to dissolve the active ingredient.

-

Dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4.1.5. Analysis

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions.

-

Quantify the amount of donepezil hydrochloride in the sample by comparing its peak area to the calibration curve.

Caption: Workflow for donepezil hydrochloride quantification.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory activity of compounds against AChE.

4.2.1. Principle Acetylthiocholine is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.

4.2.2. Materials and Reagents

-

Acetylcholinesterase (AChE) solution

-

Donepezil hydrochloride (or test inhibitor) solutions of varying concentrations

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

4.2.3. Procedure

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the donepezil solution (or buffer for the control).

-

Add the AChE enzyme solution to each well and incubate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of donepezil.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of donepezil hydrochloride. The inclusion of structured data tables, detailed experimental protocols, and clear visualizations aims to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience. A thorough understanding of these fundamental aspects is crucial for the ongoing research and development of novel therapies for neurodegenerative diseases.

References

- 1. Donepezil hydrochloride 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Donepezil Hydrochloride | 120011-70-3 [chemicalbook.com]

- 3. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. DONEPEZIL HYDROCHLORIDE | CAS#:110119-84-1 | Chemsrc [chemsrc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

Beyond Acetylcholinesterase Inhibition: A Technical Guide to the Non-Cholinergic Neuroprotective Mechanisms of Donepezil

For Immediate Release

[City, State] – [Date] – While traditionally recognized for its role as an acetylcholinesterase inhibitor in the symptomatic treatment of Alzheimer's disease, a growing body of evidence reveals that donepezil (B133215) possesses significant neuroprotective properties that are independent of its effects on cholinergic transmission. This technical guide provides an in-depth exploration of these non-cholinergic mechanisms, offering researchers, scientists, and drug development professionals a comprehensive overview of the molecular pathways and cellular effects that contribute to donepezil's potential as a disease-modifying agent.

This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved.

Sigma-1 (σ1) Receptor Agonism: A Key Neuroprotective Hub

Donepezil is a high-affinity agonist of the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] This interaction is crucial for its neuroprotective effects against amyloid-beta (Aβ) toxicity and oxidative stress.[1][3] Activation of the σ1 receptor by donepezil modulates calcium homeostasis, reduces endoplasmic reticulum stress, and inhibits neuronal apoptosis.[3]

Quantitative Data: σ1 Receptor-Mediated Effects

| Mechanism | Experimental System | Donepezil Concentration/Dose | Observed Effect | Reference |

| Anti-amnesic Effect | Aβ25-35 peptide-injected mice (i.c.v.) | 0.5 mg/kg | Reversal of learning deficits in passive avoidance and spontaneous alternation tasks. Effect blocked by σ1 antagonist BD1047. | [1] |

| Neuroprotection (Oxidative Stress) | Aβ25-35 peptide-injected mice | 0.5 mg/kg (pre-injection) | Significantly attenuated Aβ-induced hippocampal lipid peroxidation (~80% reduction). | [2] |

| Neuroprotection (Apoptosis) | Saporin-induced cholinergic depletion in rats | Pre-treatment | Reduced hippocampal and neocortical caspase-3 activity. | [3] |

Experimental Protocol: Evaluation of Neuroprotection Against Aβ Toxicity in Mice

This protocol is synthesized from methodologies described by Meunier et al. (2006).[1][2]

-

Animal Model : Male Swiss mice are used.

-

Induction of Neurotoxicity : A single intracerebroventricular (i.c.v.) injection of aggregated Aβ25-35 peptide (9 nmol) is administered to induce amnesia and oxidative stress.

-

Drug Administration :

-

Pre-treatment Protocol : A single dose of Donepezil (0.5 mg/kg) is administered intraperitoneally (i.p.) 20 minutes before the Aβ25-35 injection.

-

Post-treatment Protocol : Donepezil (0.5 mg/kg, i.p.) is administered 24 hours after Aβ25-35 injection and then once daily for the duration of the experiment.

-

-

Behavioral Analysis : 7-9 days post-injection, memory deficits are assessed using the spontaneous alternation task in a Y-maze and the step-down passive avoidance test.

-

Biochemical Analysis (Oxidative Stress) : At the end of the behavioral testing, mice are euthanized, and hippocampi are dissected. Lipid peroxidation is quantified by measuring malondialdehyde (MDA) levels using a thiobarbituric acid reactive substances (TBARS) assay.

Signaling Pathway: Donepezil's σ1 Receptor-Mediated Neuroprotection

Attenuation of Neuroinflammation

Donepezil exerts potent anti-inflammatory effects by directly modulating microglial and astrocytic activity.[4] This action is independent of its cholinergic properties and involves the suppression of key inflammatory signaling cascades, including Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB), as well as the NLRP3 inflammasome.[4][5][6]

Quantitative Data: Anti-Inflammatory Effects

| Mechanism | Experimental System | Donepezil Concentration | Observed Effect | Reference |

| Cytokine Suppression | LPS-stimulated BV2 microglial cells | 10 or 50 µM | Significantly decreased mRNA levels of proinflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). | [4][7] |

| Nitric Oxide (NO) Reduction | LPS-stimulated purified microglial cultures | 5-20 µM | Attenuated production of nitric oxide (NO) and TNF-α. | [5] |

| Signaling Inhibition | LPS-stimulated BV2 microglial cells | 50 µM | Suppressed LPS-induced phosphorylation of AKT, ERK, and p38 MAPK. | [4] |

| NLRP3 Inflammasome Inhibition | LPS-stimulated BV2 microglial cells | 50 µM | Significantly reduced LPS-induced NLRP3 protein and mRNA levels. | [4] |

| Aβ-induced Gliosis | 5xFAD transgenic mice | Not specified | Significantly reduced Aβ-evoked activation of microglia and astrocytes. | [4] |

Experimental Protocol: Microglial Activation Assay

This protocol is a synthesis of methodologies described by Kim et al. (2021) and others.[4][5]

-

Cell Culture : BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment : Cells are pre-treated with Donepezil (e.g., 10 or 50 µM) for 1 hour.

-

Stimulation : Neuroinflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium for a specified duration (e.g., 24 hours).

-

Cytokine Analysis (qRT-PCR) :

-

Total RNA is extracted from the cells.

-

cDNA is synthesized using a reverse transcription kit.

-

Quantitative real-time PCR is performed using primers specific for target genes (e.g., Tnf-α, Il-1β, Il-6, Nos2) and a housekeeping gene (e.g., Gapdh). Relative gene expression is calculated using the ΔΔCt method.

-

-

Signaling Pathway Analysis (Western Blot) :

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-p38, p38, p-NF-κB p65, p65).

-

After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection kit.

-

Signaling Pathway: Donepezil's Anti-Inflammatory Action

Modulation of NMDA Receptor-Mediated Excitotoxicity

Donepezil protects neurons from glutamate-induced excitotoxicity by promoting the internalization of N-methyl-D-aspartate (NMDA) receptors.[7] This effect is mediated by the stimulation of α7 nicotinic acetylcholine (B1216132) receptors (α7 nAChRs) and is independent of the PI3K-Akt survival pathway.[7][8] By reducing the number of NMDA receptors on the cell surface, donepezil attenuates excessive calcium (Ca2+) influx, a key trigger of neuronal death.[7]

Quantitative Data: NMDA Receptor Modulation

| Mechanism | Experimental System | Donepezil Concentration | Observed Effect | Reference |

| NMDA Receptor Internalization | Primary rat cortical neurons | 10 µM (48h) | Significantly reduced cell surface levels of the NR1 subunit of the NMDA receptor. | [7] |

| Ca2+ Influx Attenuation | Primary rat cortical neurons | 10 µM (48h) | Significantly attenuated glutamate-mediated Ca2+ entry. | [7] |

| Neuroprotection | Primary rat cortical neurons | 0.1 - 10 µM | Showed concentration-dependent protection against NMDA-induced LDH release. | [9] |

| NMDA Current Modulation | Rat cortical bipolar neurons | 0.01 - 1 µM | Potentiated NMDA-induced currents. | [10] |

Experimental Protocol: Cell-Surface Biotinylation for NMDA Receptor Internalization

This protocol is based on the methodology described by Shen et al. (2010).[7]

-

Cell Culture : Primary cortical neurons from E18 rat embryos are cultured for 7-10 days.

-

Treatment : Neurons are treated with Donepezil (10 µM) for 48 hours.

-

Biotinylation :

-

Cultures are washed with ice-cold artificial cerebrospinal fluid (ACSF).

-

Cell surface proteins are biotinylated by incubating with Sulfo-NHS-LC-Biotin for 15 minutes on ice.

-

The reaction is quenched with ammonium (B1175870) chloride.

-

-

Cell Lysis : Cells are lysed in RIPA buffer containing protease inhibitors.

-

Streptavidin Pulldown :

-

A portion of the lysate is saved as the "total" fraction.

-

The remaining lysate is incubated with streptavidin-agarose beads overnight at 4°C to capture biotinylated (cell surface) proteins.

-

-

Western Blot Analysis : The "total" and "surface" (pulled-down) fractions are analyzed by Western blotting using an antibody specific for the NR1 subunit of the NMDA receptor. The reduction in the NR1 signal in the surface fraction of donepezil-treated cells indicates receptor internalization.

Workflow: Investigating NMDA Receptor Internalization

Additional Neuroprotective Mechanisms

Beyond the major pathways detailed above, evidence suggests donepezil engages in several other non-cholinergic neuroprotective activities.

Anti-Amyloid Effects

In preclinical models, long-term administration of high-dose donepezil has been shown to impact Aβ pathology directly.

-

Quantitative Data : In a 6-month study using Tg2576 mice, a 4 mg/kg dose of donepezil significantly reduced brain tissue levels of soluble Aβ1-40 and Aβ1-42 and decreased Aβ plaque number and burden.[11] At this dose, donepezil also significantly increased synaptic density in the dentate gyrus.[11]

Upregulation of Neurotrophic Factors

Donepezil treatment has been linked to an increase in crucial neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival, differentiation, and synaptic plasticity.

-

Quantitative Data : In a clinical study, 19 patients with early Alzheimer's disease were treated with donepezil (10 mg/day) for 15 months.[12] Mean serum BDNF concentrations increased significantly from a baseline of 19.2 ± 3.7 ng/ml to 23.6 ± 7.0 ng/ml post-treatment, reaching levels comparable to healthy controls (23.2 ± 6.0 ng/ml).[12][13]

Reduction of Oxidative Stress

Donepezil exhibits direct antioxidant properties by scavenging free radicals.

-

Quantitative Data : In vitro assays demonstrated that donepezil has dose-dependent free radical scavenging activity. In a DPPH assay, activity ranged from 33.5% at 10 µg/ml to 42.3% at 1000 µg/ml. Nitric oxide scavenging activity was 1% at 10 µg/ml and increased to 14.9% at 1000 µg/ml.

Conclusion and Future Directions

The evidence presented in this guide demonstrates that donepezil's therapeutic potential extends far beyond its role as a symptomatic treatment for cognitive decline. Its ability to engage multiple, non-cholinergic neuroprotective pathways—including σ1 receptor agonism, potent anti-inflammatory activity, modulation of glutamate (B1630785) receptor function, and reduction of amyloid pathology and oxidative stress—positions it as a multifaceted, potentially disease-modifying agent.

For drug development professionals, these findings suggest that future research should focus on developing compounds that optimize these non-cholinergic properties. Investigating analogs of donepezil with higher affinity for the σ1 receptor or enhanced anti-inflammatory capabilities could yield novel therapeutics with greater neuroprotective efficacy. Furthermore, understanding the interplay between these diverse mechanisms will be critical for designing rational combination therapies for Alzheimer's disease and other neurodegenerative disorders. Further clinical studies are warranted to confirm the translation of these preclinical findings to patients and to explore the long-term, disease-modifying impact of donepezil treatment.

References

- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 2. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microglia signaling as a target of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The Sigma Receptors in Alzheimer’s Disease: New Potential Targets for Diagnosis and Therapy [mdpi.com]

- 13. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of alpha7 nicotinic receptors and internalization of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of Donepezil HCl on Amyloid Precursor Protein Processing

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document details the molecular mechanisms by which Donepezil (B133215) HCl, an acetylcholinesterase inhibitor, influences the processing of Amyloid Precursor Protein (APP). It synthesizes findings from in vitro, in vivo, and human studies, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Introduction: Amyloid Precursor Protein Processing Pathways

The processing of Amyloid Precursor Protein (APP) is a critical event in the pathogenesis of Alzheimer's disease (AD). APP can be cleaved by two primary, mutually exclusive enzymatic pathways:

-

Non-amyloidogenic Pathway: In this pathway, APP is cleaved within the amyloid-beta (Aβ) domain by α-secretase, primarily from the ADAM (A Disintegrin and Metalloproteinase) family, such as ADAM10.[1] This cleavage produces a soluble N-terminal fragment, sAPPα, and a C-terminal fragment (CTFα). The production of sAPPα is neuroprotective and precludes the formation of the pathogenic Aβ peptide.[2][3]

-

Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by β-secretase (BACE1) at the N-terminus of the Aβ domain, releasing the sAPPβ fragment. The remaining C-terminal fragment (CTFβ) is then cleaved by the γ-secretase complex, leading to the generation and secretion of Aβ peptides, most commonly Aβ40 and Aβ42.[2] The accumulation and aggregation of Aβ peptides are central to the amyloid cascade hypothesis of AD.

Donepezil, primarily known for its role in symptomatic treatment of AD through acetylcholinesterase inhibition, has been shown to modulate APP processing, often favoring the non-amyloidogenic pathway through mechanisms that may be independent of its primary pharmacological action.[3][4]

Donepezil's Modulatory Effects on APP Processing

Research indicates that donepezil influences APP processing through several interconnected mechanisms, shifting the balance away from Aβ production.

Upregulation of Sorting Nexin 33 (SNX33)

A key proposed mechanism involves the upregulation of Sorting Nexin 33 (SNX33) expression.[5][6] Donepezil treatment in primary cortical neurons increases SNX33 levels.[2] SNX33 is believed to reduce the rate of APP endocytosis, thereby increasing the residency time of APP on the cell surface.[2][5] This spatial redistribution favors cleavage by α-secretase, which is predominantly active at the plasma membrane, thus enhancing the non-amyloidogenic pathway and reducing Aβ generation.[2][5] This effect of donepezil was shown to be independent of acetylcholine (B1216132) receptor signaling, suggesting an off-target mechanism.[2]

Modulation of Secretase Activity

Donepezil has been observed to directly influence the activity of key secretases. Studies on platelets from AD patients treated with donepezil showed a marked increase in α-secretase activity and a concurrent decrease in β-secretase activity.[7][8] This dual effect provides a direct mechanism for enhanced sAPPα production and reduced Aβ generation. Furthermore, some evidence suggests donepezil may increase the cell membrane levels of the α-secretases ADAM10 and ADAM17.[5]

Reduction of Amyloid-β Peptides

Consistent with the above mechanisms, multiple preclinical studies report a reduction in Aβ levels following donepezil administration. In primary cortical neuron cultures, donepezil causes a concentration- and time-dependent decrease in secreted Aβ40 and Aβ42.[2][5] Similarly, long-term administration in the Tg2576 mouse model of AD resulted in significantly reduced brain tissue levels of soluble Aβ1-40 and Aβ1-42.[9][10] However, it is crucial to note that these preclinical findings have not been consistently replicated in human studies, where PET imaging after one year of treatment did not show a reduction in brain Aβ accumulation.[11]

Quantitative Data Presentation

The following tables summarize the quantitative effects of donepezil on key markers of APP processing from various studies.

Table 1: Effect of Donepezil on Soluble Aβ Levels in Tg2576 Mice

| Treatment Group | Aβ Species | Outcome | Statistical Significance | Reference |

|---|---|---|---|---|

| Donepezil (4 mg/kg) vs. Vehicle | Soluble Aβ1-40 | Significant Reduction | p = 0.005 | [9] |

| Donepezil (4 mg/kg) vs. Vehicle | Soluble Aβ1-42 | Significant Reduction | p = 0.005 | [9] |

| Donepezil (2 mg/kg) vs. Vehicle | Soluble Aβ1-40 / Aβ1-42 | No Significant Change | - |[9] |

Table 2: Effect of Donepezil on Platelet Secretase Activity in AD Patients

| Parameter | Donepezil Treatment Group (5 mg/day) | Control AD Group | Statistical Significance | Reference |

|---|---|---|---|---|

| α-Secretase Activity | 91% ± 9% | 64% ± 8% | p < 0.01 | [7] |

| β-Secretase Activity | 119% ± 11% | 178% ± 17% | p < 0.01 | [7] |

| sAPPα Content | 64% ± 14% | 26% ± 8% | p < 0.01 | [7][8] |

(Values relative to non-demented controls)

Signaling Pathways and Experimental Workflows

Implicated Signaling Pathways

While the precise signaling cascade is under investigation, the nicotinic acetylcholine receptor (nAChR)-PI3K signaling pathway has been proposed to mediate the upregulation of SNX33 by donepezil, although some effects appear independent of cholinergic receptors.[5] Other broader network analyses have implicated MAPK and Ras signaling pathways in the multifaceted actions of donepezil.[12][13][14]

Caption: Proposed mechanism of donepezil on APP processing via SNX33.

Typical Experimental Workflow

The investigation of donepezil's effects on APP processing typically follows a standardized workflow from treatment to endpoint analysis.

Caption: General experimental workflow for studying donepezil's effect on APP.

Detailed Experimental Protocols

In Vivo Tg2576 Mouse Model Protocol

-

Model: Tg2576 mice, which overexpress a human APP variant (APP695swe).

-

Treatment Regimen: Donepezil was administered in drinking water at concentrations of 1, 2, or 4 mg/kg.[9][10] Treatment was long-term, typically starting at 3 months of age and continuing for 6 months.[9][10]

-

Sample Collection: At the study endpoint (e.g., 9 months of age), mice were euthanized, and brain tissue (cortex and hippocampus) was harvested.

-

Aβ Quantification (ELISA):

-

Brain tissue was homogenized in a buffer containing protease inhibitors.

-

Homogenates were centrifuged to separate soluble and insoluble fractions.

-

Soluble Aβ1-40 and Aβ1-42 levels in the supernatant were quantified using commercially available colorimetric ELISA kits, following the manufacturer's instructions.

-

Absorbance was read on a microplate reader, and concentrations were calculated based on a standard curve.[9]

-

In Vitro Primary Rat Cortical Neuron Protocol

-

Model: Primary cortical neurons harvested from fetal rats.

-

Treatment: Neuronal cultures were exposed to donepezil at various concentrations for specific durations (e.g., 24-48 hours).[5]

-

Sample Collection: Conditioned culture media was collected to measure secreted proteins (Aβ, sAPPα). Cells were lysed to analyze intracellular proteins.

-

Aβ and sAPPα Quantification:

-

ELISA: Aβ40 and Aβ42 levels in the culture media were quantified using specific ELISA kits as described for the in vivo protocol.[5]

-

Western Blotting (for sAPPα):

-

Proteins from the conditioned media were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody specific for sAPPα.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry was used for quantification.

-

-

Human Platelet Secretase Activity Protocol

-

Model: Platelets isolated from the blood of AD patients undergoing donepezil treatment (e.g., 5 mg/day for 12 weeks).[7]

-

Sample Preparation: Platelets were isolated from whole blood by centrifugation and then lysed to release cellular contents, including secretase enzymes.

-

Secretase Activity Assay (Fluorometric):

-

Platelet lysate was incubated with a specific secretase substrate. The substrate is typically a short peptide sequence corresponding to the APP cleavage site, flanked by a fluorophore and a quencher.

-

Upon cleavage by the active secretase (α or β), the fluorophore and quencher are separated, resulting in a detectable fluorescent signal.

-

The rate of increase in fluorescence is proportional to the enzyme's activity and was measured over time using a fluorescence plate reader.

-

Activity levels were often expressed as a percentage relative to a control group (e.g., non-demented individuals or pre-treatment levels).[7]

-

Conclusion and Future Directions

The evidence from preclinical models strongly suggests that donepezil can favorably modulate APP processing, promoting the non-amyloidogenic pathway by upregulating SNX33, increasing α-secretase activity, and decreasing β-secretase activity.[5][7] This leads to a reduction in neurotoxic Aβ peptides and an increase in neuroprotective sAPPα. These "off-target" effects present a compelling, additional mechanism of action for an established AD therapeutic.

However, a significant translational gap exists, as clinical studies using PET imaging in AD patients have not demonstrated a corresponding reduction in brain amyloid burden.[11] This discrepancy highlights the complexity of AD pathology and the challenges of translating findings from cellular and animal models to human patients.

Future research should focus on:

-

Elucidating the definitive signaling pathways that link donepezil to SNX33 expression.

-

Investigating why the Aβ-lowering effects observed in preclinical models are not apparent in human brain imaging studies.

-

Exploring whether the modulation of APP processing by donepezil contributes to its cognitive benefits, even in the absence of bulk amyloid plaque reduction.

References

- 1. Effect and mechanism of fuzhisan and donepezil on the sirtuin 1 pathway and amyloid precursor protein metabolism in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Donepezil Reduces Amyloid Precursor Protein Endocytosis by Resulting from Increase in the Expression of Sorting Nexin Protein 33] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. [Effects of donepezil treatment on platelets α and β secretase activities in Alzheimer's disease patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Changes in brain amyloid-β accumulation after donepezil administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Docking of Donepezil with Acetylcholinesterase Active Sites

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular docking of donepezil (B133215) with the active sites of acetylcholinesterase (AChE). It covers the fundamental binding mechanisms, detailed experimental protocols for in silico docking simulations, and a summary of quantitative interaction data. This document is intended to serve as a comprehensive resource for professionals engaged in neuropharmacology and computational drug design.

Introduction to Acetylcholinesterase and Donepezil

Alzheimer's disease (AD) is a progressive neurodegenerative disorder marked by cognitive decline and memory impairment.[1] A key therapeutic strategy involves inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2] By increasing acetylcholine levels, AChE inhibitors can help alleviate some of the cognitive symptoms of AD.[2]

Donepezil is a second-generation, reversible AChE inhibitor widely used in the clinical treatment of AD.[3][4] Molecular docking, a powerful computational method, is instrumental in understanding how donepezil interacts with its target at an atomic level.[5] This technique predicts the binding orientation and affinity of a ligand (donepezil) within the active site of a protein (AChE), providing critical insights for structure-based drug design.[6]

The Acetylcholinesterase (AChE) Active Site: A Dual-Binding Gorge

The active site of the AChE enzyme is a deep, narrow gorge approximately 20 Å long. It is comprised of two principal binding regions: the Catalytic Active Site (CAS) at the base of the gorge and the Peripheral Anionic Site (PAS) near the gorge entrance.[7]

-

Catalytic Active Site (CAS): This site contains the catalytic triad (B1167595) of three amino acids: Serine (S203), Histidine (H447), and Glutamic acid (E334).[7] It also includes key residues like Tryptophan (W86), which is crucial for interacting with substrates.[7]

-

Peripheral Anionic Site (PAS): Located at the entrance of the gorge, the PAS serves as an initial recognition site for substrates and inhibitors.[7] Tryptophan (W286) is a critical amino acid residue within the PAS.[7]

Donepezil is known as a dual-binding site inhibitor because it is long enough to span the gorge and interact with both the CAS and the PAS simultaneously.[7][8][9]

Molecular Interactions of Donepezil with AChE

Molecular docking studies have elucidated the specific interactions that anchor donepezil within the AChE active site. The binding is primarily stabilized by non-covalent interactions, including aromatic stacking and hydrogen bonds.

The indanone moiety of donepezil binds to the PAS, engaging in π-π stacking interactions with Trp286 and Tyr341.[1] The piperidine (B6355638) ring interacts with residues in the anionic part of the catalytic site, while the benzyl (B1604629) moiety at the other end of the molecule extends into the CAS.[7] Here, it establishes π-π stacking interactions with Trp86 and is in close proximity to the catalytic triad residue His447.[1][7] Additionally, a hydrogen bond is often observed between the carbonyl group of donepezil's indanone ring and the backbone of Phenylalanine (F295).[7][10]

Below is a diagram illustrating the key interactions between Donepezil and the active site residues of AChE.

Experimental Protocol for Molecular Docking

This section outlines a generalized, step-by-step protocol for performing a molecular docking simulation of donepezil with AChE. This workflow is typical for software packages like AutoDock, PyRx, MOE, and Schrödinger Suite.[11][12]

The overall workflow for a typical molecular docking experiment is visualized below.

Step 1: Receptor Preparation (AChE)

-

Retrieve Structure: Download the 3D crystal structure of human AChE complexed with donepezil from the Protein Data Bank (PDB). The PDB ID 4EY7 is commonly used.[11]

-

Prepare Protein: Using a molecular modeling tool (e.g., Schrödinger's Protein Preparation Wizard, Discovery Studio), prepare the protein structure.[11] This involves removing water molecules, co-factors, and the co-crystallized ligand (donepezil).[11]

-

Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, as they are typically absent in crystal structures. Assign partial charges using a standard force field like OPLS4 or CHARMm.

-

Minimize Energy: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Step 2: Ligand Preparation (Donepezil)

-

Obtain Structure: Obtain the 3D structure of donepezil from a chemical database like PubChem or ZINC, or draw it using a chemical sketcher.

-

Optimize Geometry: Perform a geometry optimization and energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Charges: Assign partial atomic charges to the ligand atoms.

Step 3: Grid Box Generation

-

Define Active Site: Define the docking search space (the "grid box") within the AChE structure.

-

Set Coordinates: The grid box is typically centered on the location of the co-crystallized ligand in the original PDB file to ensure the search is focused on the known active site.[11] For PDB ID 4EY7, example XYZ coordinates are -14.01, -43.83, and 27.66.[11]

Step 4: Docking Simulation

-

Select Algorithm: Choose a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

Run Simulation: Execute the docking run. The software will systematically explore various conformations and orientations of donepezil within the defined grid box, scoring each pose based on its predicted binding affinity.

Step 5: Analysis of Results

-

Binding Energy: Analyze the output poses, which are ranked by their docking score or estimated free energy of binding (kcal/mol). More negative values indicate a higher predicted binding affinity.

-

Pose Validation (RMSD): To validate the docking protocol, the co-crystallized ligand can be removed and then re-docked into the protein. The accuracy is confirmed if the root-mean-square deviation (RMSD) between the re-docked pose and the original crystal pose is less than 2.0 Å.

-

Interaction Analysis: Visualize the best-scoring pose using software like PyMOL or Discovery Studio to identify the specific non-covalent interactions (hydrogen bonds, π-π stacking, etc.) between donepezil and AChE residues.[11]

Quantitative Data Summary

The binding affinity of donepezil to AChE has been reported in numerous computational studies. The variation in values can be attributed to differences in software, force fields, and specific protein preparations.

Table 1: Reported Binding Affinities of Donepezil with Acetylcholinesterase

| Binding Energy (kcal/mol) | Inhibition Constant (IC50/Ki) | PDB ID Used | Source |

| -15.50 | - | Not Specified | [8] |

| -11.37 | - | Not Specified | |

| -10.8 | - | 4EY7 | [11] |

| -9.33 | 144.37 nM (Ki) | Not Specified | [13] |

| -8.13 | - | Not Specified | |

| - | 6.7 nM (IC50, Rat) | - | [2] |

Table 2: Key Molecular Interactions Between Donepezil and AChE Active Site Residues

| Interacting Residue | Site Location | Type of Interaction | Source(s) |

| Trp286 | PAS | π-π stacking | [1][8] |

| Tyr341 | PAS | π-π stacking | [1] |

| Phe295 | PAS | Hydrogen Bond | [1][7][10] |

| Trp86 | CAS | π-π stacking | [1][7][8] |

| His447 | CAS (Catalytic Triad) | π-π interaction | [1] |

| Tyr337 | CAS | Cation-π interaction | [7] |

| Phe330 | Gorge | Aromatic Stacking | [2] |

| Tyr121 | Gorge | Aromatic Stacking | [2] |

Conclusion

Molecular docking is an indispensable tool for elucidating the binding mechanism of inhibitors like donepezil to the acetylcholinesterase enzyme. The dual-site binding of donepezil, spanning from the peripheral anionic site to the catalytic active site, is stabilized by a network of π-π stacking and hydrogen bond interactions with key aromatic and catalytic residues. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers to conduct and interpret their own in silico studies, ultimately aiding in the rational design of novel and more potent AChE inhibitors for the treatment of Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Donepezil - Proteopedia, life in 3D [proteopedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. studiauniversitatis.ro [studiauniversitatis.ro]

- 13. Computational Approaches to Evaluate the Acetylcholinesterase Binding Interaction with Taxifolin for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Cholinergic Enhancer: A Technical Chronicle of Donepezil's Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the discovery and developmental history of donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease. From its conceptual origins in the cholinergic hypothesis to its rigorous evaluation in clinical trials, this document details the scientific journey of a pivotal therapeutic agent. It encompasses quantitative pharmacological data, detailed experimental methodologies, and visual representations of key pathways and processes to offer a thorough resource for professionals in the field of drug discovery and development.

The Dawn of a New Therapeutic Strategy: Discovery and History

The story of donepezil begins in 1983 at the Tsukuba Research Laboratories of Eisai, a Japanese pharmaceutical company.[1][2] The research was spearheaded by Dr. Hachiro Sugimoto, who was personally motivated by his mother's struggle with dementia.[1][2] The scientific foundation for this endeavor was the "cholinergic hypothesis" of Alzheimer's disease, which posited that the cognitive decline observed in patients was linked to a deficit in the neurotransmitter acetylcholine.[1][3] At the time, this hypothesis was still a subject of debate.[2]

The initial breakthrough came from a random screening of compounds to identify those with inhibitory activity against acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[2][4] This screening led to the discovery of a "seed compound" which, although not potent, provided a starting point for chemical modification.[4][5] Through a meticulous structure-activity relationship (SAR) study that spanned four years, Dr. Sugimoto's team synthesized and evaluated numerous derivatives.[4][5] This extensive research program culminated in the identification of donepezil (coded as E2020), a compound with a promising profile of high potency, selectivity for AChE over butyrylcholinesterase (BuChE), and a favorable pharmacokinetic profile.[2][5]

After successful preclinical and clinical development, Eisai, in partnership with Pfizer, received approval for donepezil from the United States Food and Drug Administration (FDA) in 1996 under the brand name Aricept®.[3][6] It went on to become a leading treatment for Alzheimer's disease worldwide.[6]

Quantifying Efficacy: A Summary of Key Pharmacological Data

The pharmacological profile of donepezil is characterized by its potent and selective inhibition of acetylcholinesterase. This section summarizes the key quantitative data that defines its therapeutic action.

In Vitro Inhibitory Activity

The inhibitory potency of donepezil against acetylcholinesterase (AChE) and its selectivity over butyrylcholinesterase (BuChE) are critical parameters. These are typically expressed as the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Enzyme Source | Reference |

| AChE IC50 | 6.7 nM | Not Specified | [3] |

| 14 nM | Not Specified | [3] | |

| 21 nM | Electric Eel | [7] | |

| 32 nM | Homo sapiens | [8] | |

| BuChE IC50 | 5600 nM | Not Specified | [3] |

| Selectivity Index (BuChE IC50 / AChE IC50) | ~836 | Not Specified | [3] |

In Vivo Efficacy: Clinical Trial Data

The clinical efficacy of donepezil has been primarily assessed using the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and the Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-plus).

| Clinical Trial Phase | Dosage | Primary Outcome Measure | Mean Change from Baseline (Drug vs. Placebo) | Reference |

| Phase III (15-week study) | 5 mg/day | ADAS-cog | -2.5 units | [9] |

| 10 mg/day | ADAS-cog | -3.1 units | [9] | |

| 5 mg/day | CIBIC-plus | 0.3 units | [9] | |

| 10 mg/day | CIBIC-plus | 0.4 units | [9] | |

| Phase III (24-week study) | 5 mg/day | ADAS-cog | -2.8 points | [10] |

| 10 mg/day | ADAS-cog | -3.1 points | [10] |

The Investigator's Blueprint: Detailed Experimental Protocols

This section provides detailed methodologies for key experiments that were instrumental in the characterization and development of donepezil.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against AChE.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring its absorbance at 412 nm.[6]

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Donepezil

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of donepezil in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.

-

In a 96-well plate, add 20 µL of each donepezil dilution. For the control (100% enzyme activity), add 20 µL of buffer.

-

Add 140 µL of phosphate buffer to all wells.

-

Add 20 µL of DTNB solution to all wells.

-

Add 10 µL of AChE solution to all wells and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of donepezil.

-

Determine the percentage of inhibition and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

In Vivo Assessment of Cognitive Enhancement (Morris Water Maze)

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform. Improvements in learning and memory are measured by a reduction in the time and path length taken to find the platform over successive trials.

Apparatus:

-

A large circular pool (typically 1.5-2 meters in diameter) filled with opaque water.

-

A small platform submerged just below the water surface.

-

A video tracking system to record the animal's swimming path.

Procedure:

-

Drug Administration: Administer donepezil or a vehicle control to the animals (e.g., mice or rats) for a specified period before and during the testing phase.

-

Acquisition Phase (Learning):

-

For several consecutive days (e.g., 5-7 days), place the animal in the pool at different starting locations.

-

Allow the animal to swim freely until it finds the hidden platform. If the animal fails to find the platform within a set time (e.g., 60 seconds), guide it to the platform.

-

Record the escape latency (time to find the platform) and the path length for each trial.

-

-

Probe Trial (Memory):

-

After the acquisition phase, remove the platform from the pool.

-

Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located). Increased time in the target quadrant indicates better spatial memory.

-

Clinical Trial Design (Phase III)

The pivotal Phase III clinical trials for donepezil followed a similar design to establish its efficacy and safety in patients with mild to moderate Alzheimer's disease.

Design: Randomized, double-blind, placebo-controlled, parallel-group study.[9][11]

Participants: Patients diagnosed with probable Alzheimer's disease of mild to moderate severity.

Intervention:

-

Patients are randomly assigned to one of three groups:

-

Placebo

-

Donepezil 5 mg/day

-

Donepezil 10 mg/day

-

-

Treatment duration is typically 24 weeks, followed by a placebo washout period.[11][12]

Primary Efficacy Measures:

-

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog): A standardized test to assess cognitive functions such as memory, language, and praxis.[13]

-

Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-plus): A global assessment of the patient's change in clinical status by an experienced clinician, incorporating information from a caregiver.[13]

Data Analysis: The primary analysis compares the change from baseline in the ADAS-cog and CIBIC-plus scores between the donepezil-treated groups and the placebo group.

Visualizing the Science: Diagrams and Workflows

This section provides visual representations of the key biological pathway and the drug development process for donepezil using the DOT language.

Caption: Cholinergic signaling and Donepezil's mechanism of action.

References

- 1. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alzheimer's Dementia Treatment Efficacy of Oral Donepezil [adlarityhcp.com]

- 11. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

The Synthesis of Donepezil Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for Donepezil Hydrochloride, a key therapeutic agent in the management of Alzheimer's disease. This document details the critical chemical intermediates, reaction methodologies, and quantitative data to support research, development, and optimization of its manufacturing processes.

Introduction to Donepezil Synthesis

Donepezil, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, is a reversible inhibitor of the enzyme acetylcholinesterase. Its synthesis has been approached through various routes, primarily converging on the formation of a key unsaturated intermediate followed by reduction. The most commercially viable and widely reported methods involve the condensation of a substituted indanone with a piperidine (B6355638) derivative.

Key Synthesis Pathways

Two principal pathways for the synthesis of Donepezil Hydrochloride are outlined below. These routes differ primarily in the choice of the piperidine-derived aldehyde and the subsequent reaction steps.

Pathway A: Condensation with 1-Benzyl-4-formylpiperidine

This is the most common and direct route to Donepezil. It involves the aldol (B89426) condensation of 5,6-dimethoxy-1-indanone (B192829) with 1-benzyl-4-formylpiperidine to form an unsaturated intermediate, which is then reduced to yield Donepezil.

Caption: Synthesis Pathway A of Donepezil via condensation with 1-benzyl-4-formylpiperidine.

Pathway B: Condensation with Pyridine-4-carboxaldehyde

This alternative route involves the condensation of 5,6-dimethoxy-1-indanone with pyridine-4-carboxaldehyde. The resulting intermediate undergoes benzylation to form a pyridinium (B92312) salt, which is then catalytically hydrogenated to yield Donepezil.

Caption: Synthesis Pathway B of Donepezil via condensation with pyridine-4-carboxaldehyde.

Key Intermediates and Their Synthesis

The successful synthesis of Donepezil relies on the efficient preparation of its key intermediates.

5,6-Dimethoxy-1-indanone

This starting material is a crucial component in all major synthetic routes.

1-Benzyl-4-formylpiperidine

The synthesis of this aldehyde is a multi-step process, typically starting from ethyl isonipecotate.[1]

1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]piperidine

This unsaturated intermediate is formed through the condensation of 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine.[2]

5,6-Dimethoxy-2-(4-pyridinylmethylene)-1-indanone and its Benzylated Pyridinium Salt

These intermediates are central to Pathway B.[3][4] The initial condensation product is subsequently benzylated to form the pyridinium salt prior to reduction.[3][4]

Quantitative Data Summary

The following tables summarize the reported yields for the key reaction steps in the synthesis of Donepezil Hydrochloride.

| Reaction Step | Starting Materials | Product | Reagents/Catalyst | Yield (%) | Reference |

| Pathway A: Condensation | 5,6-Dimethoxy-1-indanone, 1-Benzyl-4-formylpiperidine | 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]piperidine | NaOH, Methanol (B129727) | 96 | [1] |

| Pathway A: Reduction | 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]piperidine | Donepezil | Raney Nickel, CH₃SO₃H | - | [1] |

| Pathway B: Condensation | 5,6-Dimethoxy-1-indanone, Pyridine-4-carboxaldehyde | 5,6-Dimethoxy-2-(4-pyridinylmethylene)-1-indanone | p-toluenesulphonic acid | 95.8 | [4] |

| Pathway B: Reduction of Pyridinium Salt | 1-Benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide | Donepezil | PtO₂ | - | [1] |

| Synthesis of 1-Benzyl-4-formylpiperidine: N-Benzylation | Ethyl Isonipecotate, Benzyl Chloride | N-Benzyl Ethyl Isonipecotate | K₂CO₃ | - | [1] |

| Synthesis of 1-Benzyl-4-formylpiperidine: Reduction to Alcohol | N-Benzyl Ethyl Isonipecotate | N-Benzyl Piperidine Alcohol | Vitride (B8709870) | 82 | [1] |

| Synthesis of 1-Benzyl-4-formylpiperidine: Oxidation to Aldehyde | N-Benzyl Piperidine Alcohol | 1-Benzyl-4-formylpiperidine | Oxalyl chloride, DMSO | 96 | [1] |

Detailed Experimental Protocols

Synthesis of 1-Benzyl-4-formylpiperidine[1]

-

Step 1: N-Benzylation of Ethyl Isonipecotate

-

Ethyl isonipecotate is condensed with benzyl chloride in the presence of potassium carbonate to yield N-benzyl ethyl isonipecotate.

-

-

Step 2: Reduction to N-Benzyl Piperidine Alcohol

-

N-benzyl ethyl isonipecotate is reduced using a vitride reducing agent to the corresponding N-benzyl piperidine alcohol. The reaction is worked up by separating the toluene (B28343) phase and removing the solvent under vacuum.

-

-

Step 3: Oxidation to N-Benzyl-4-formylpiperidine

-

A solution of oxalyl chloride in dichloromethane (B109758) is cooled to -70°C. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is added, followed by the dropwise addition of N-benzyl piperidine alcohol. Triethylamine is then added, and the reaction is stirred. The workup involves washing with HCl solution, brine, and sodium bicarbonate solution, followed by drying and removal of the solvent in vacuo.

-

Pathway A: Synthesis of Donepezil[1]

-

Step 1: Condensation of 5,6-Dimethoxy-1-indanone and 1-Benzyl-4-formylpiperidine

-

A solution of 5,6-dimethoxy-1-indanone in methanol is stirred under an inert atmosphere at room temperature. Sodium hydroxide (B78521) flakes are added slowly, followed by 1-benzyl-4-formylpiperidine. The mixture is stirred for 3 hours. The resulting solid is filtered, washed with acetic acid and then methanol, and dried.

-

-

Step 2: Reduction to Donepezil

-

The unsaturated intermediate, 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one, is reduced to Donepezil using Raney nickel in the presence of methanesulfonic acid in methanol.

-

Pathway B: Synthesis of Donepezil[3][4]

-

Step 1: Condensation of 5,6-Dimethoxy-1-indanone and Pyridine-4-carboxaldehyde

-

5,6-dimethoxy-1-indanone is condensed with 4-pyridinecarboxaldehyde (B46228) using an alkali metal hydroxide as a mild base in demineralized water at a temperature between 15°C and 45°C.

-

-

Step 2: Benzylation

-

The resulting 5,6-dimethoxy-2-(4-pyridinylmethylene)-1-indanone is subsequently benzylated using benzyl bromide in a suitable solvent at reflux temperature to yield 1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide.

-

-

Step 3: Catalytic Hydrogenation

-

The pyridinium salt is reduced to Donepezil via catalytic hydrogenation.

-

Conclusion

The synthesis of Donepezil Hydrochloride is a well-established process with several viable routes. The choice of a particular pathway in an industrial setting will depend on factors such as the availability and cost of starting materials, reaction efficiency, and ease of purification. The data and protocols presented in this guide offer a comprehensive resource for chemists and engineers working on the synthesis of this important pharmaceutical agent. Further research may focus on developing more sustainable and cost-effective methodologies, potentially through the use of novel catalysts or flow chemistry techniques.

References

The Pharmacokinetic Profile of Donepezil in Rodent Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, within rodent models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of donepezil in these preclinical models is paramount for the interpretation of efficacy and safety studies and for the successful development of novel therapeutic strategies. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex processes to facilitate a deeper understanding of donepezil's disposition in rats and mice.

Core Pharmacokinetic Parameters

Donepezil exhibits distinct pharmacokinetic characteristics in rodent models, which have been extensively studied to predict its behavior in humans. The following tables summarize key quantitative parameters from various studies, providing a comparative view of its profile following different routes of administration.

Oral Administration in Rats

| Parameter | Value | Species/Strain | Dose | Source |

| Tmax (Time to Maximum Concentration) | 30 min | Sprague-Dawley Rat | Not Specified | [1] |

| ~1.2 ± 0.4 h | Hairless Rat | 3 mg/kg | [2][3] | |

| ~1.4 ± 0.5 h | Hairless Rat | 10 mg/kg | [2][3] | |

| ~2.5 ± 0.5 h | Hairless Rat | ~17.9 mg/kg | [3][4] | |

| Cmax (Maximum Concentration) | 17.9 ± 2.4 ng/mL | Hairless Rat | 3 mg/kg | [2] |

| 44.1 ± 7.9 ng/mL | Hairless Rat | 10 mg/kg | [2] | |

| 97.3 ± 24.4 ng/mL | Hairless Rat | ~17.9 mg/kg | [3][4] | |

| AUC (Area Under the Curve) | 70.7 ± 11.2 ng·h/mL | Hairless Rat | 3 mg/kg | [2] |

| 240.5 ± 31.5 ng·h/mL | Hairless Rat | 10 mg/kg | [2] | |

| 1342.6 ± 115.5 ng·h/mL | Hairless Rat | ~17.9 mg/kg | [3][4] | |

| Absolute Bioavailability | ~86.8% | Sprague-Dawley Rat | Not Specified | [1] |

| 3.6% | Hairless Rat | 3 mg/kg | [2][3] | |

| Terminal Half-life | 6.01 ± 1.87 h | Rat | Not Specified | [5] |

Intravenous Administration in Rats

| Parameter | Value | Species/Strain | Dose | Source |

| Cmax | 1147.3 ± 233.4 ng/mL | Hairless Rat | 3 mg/kg | [2] |

| AUC | 1995.3 ± 1735.3 ng·h/mL | Hairless Rat | 3 mg/kg | [2] |

| Total Plasma Clearance | 78.6 ml/min/kg | Male Rat | Not Specified | [6] |

| 29.5 ml/min/kg | Female Rat | Not Specified | [6] | |

| Terminal Half-life | 2.02 ± 0.39 h (subcutaneous) | Rat | 1 mg/kg | [5] |

Intramuscular Administration in Rats

| Parameter | Plasma | Brain | Species/Strain | Dose | Source |

| Tmax | 22.00 ± 6.26 min | 36.00 ± 3.29 min | Rat | 143 µg/kg | [7] |

| Cmax | 3.65 ± 1.42 ng/mL | 8.34 ± 0.34 ng/mL | Rat | 143 µg/kg | [7][8][9] |

| AUCtotal | 155.15 ± 21.08 min·ng/mL | 1389.67 ± 159.65 min·ng/mL | Rat | 143 µg/kg | [7] |